Val-Cit-PAB-MMAF sodium is a compound primarily utilized in the field of cancer therapeutics, particularly as a component of antibody-drug conjugates (ADCs). This compound features a potent cytotoxic agent, monomethyl auristatin F, linked via a peptide linker, Val-Cit-PAB. The design of this compound aims to enhance drug stability and efficacy while reducing off-target effects, making it a significant advancement in targeted cancer therapies. The molecular formula for Val-Cit-PAB-MMAF sodium is with a molecular weight of approximately 1137.41 g/mol .
Val-Cit-PAB-MMAF sodium is classified as a drug-linker conjugate. It is derived from the combination of a peptide linker (Val-Cit-PAB) and a cytotoxic agent (monomethyl auristatin F). This compound is synthesized using standard peptide synthesis techniques, ensuring high purity and specificity . It is categorized under therapeutic agents for cancer treatment due to its mechanism of selectively delivering cytotoxic agents to cancer cells.
The synthesis of Val-Cit-PAB-MMAF sodium involves several critical steps:
The synthesis process may include multiple reaction steps involving solvents like dimethylformamide and ethyl acetate, along with various coupling agents to facilitate the formation of peptide bonds .
The molecular structure of Val-Cit-PAB-MMAF sodium consists of a central backbone formed by the Val-Cit-PAB linker, which connects to the monomethyl auristatin F moiety. This structure allows for specific interactions with target cells. The compound's detailed structural data can be accessed through databases such as PubChem, where it is cataloged under CID 88914158 .
Val-Cit-PAB-MMAF sodium participates in several key reactions that facilitate its function as an ADC:
These reactions are crucial for the compound's effectiveness in targeting cancer cells while minimizing damage to healthy tissues .
The mechanism of action for Val-Cit-PAB-MMAF sodium involves:
This targeted approach enhances therapeutic efficacy while reducing systemic toxicity associated with traditional chemotherapy .
Val-Cit-PAB-MMAF sodium exhibits several notable physical and chemical properties:
These properties are essential for its application in drug formulation and delivery systems .
Val-Cit-PAB-MMAF sodium is primarily used in:
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: